molecular formula C12H23FO2 B12997450 Ethyl 10-fluorodecanoate CAS No. 353-03-7

Ethyl 10-fluorodecanoate

Cat. No.: B12997450
CAS No.: 353-03-7
M. Wt: 218.31 g/mol
InChI Key: BHAONKMEXKSRAO-UHFFFAOYSA-N
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Description

Ethyl 10-fluorodecanoate is an organic compound with the molecular formula C12H23FO2 It is an ester derivative of 10-fluorodecanoic acid and is characterized by the presence of a fluorine atom on the decanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 10-fluorodecanoate can be synthesized through the esterification of 10-fluorodecanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve the reaction kinetics and mass transfer, leading to higher conversion rates and product purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-fluorodecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 10-fluorodecanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 10-fluorodecanoic acid and ethanol.

    Reduction: 10-fluorodecanol.

    Substitution: Various substituted decanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 10-fluorodecanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential effects on biological systems due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 10-fluorodecanoate involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological molecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Ethyl 10-fluorodecanoate can be compared to other fluorinated esters such as:

  • Ethyl 2-fluorodecanoate
  • Ethyl 3-fluorodecanoate
  • Ethyl 4-fluorodecanoate

These compounds share similar structural features but differ in the position of the fluorine atom on the decanoate chain. The unique position of the fluorine atom in this compound can result in distinct chemical and biological properties, making it a valuable compound for specific applications.

Properties

CAS No.

353-03-7

Molecular Formula

C12H23FO2

Molecular Weight

218.31 g/mol

IUPAC Name

ethyl 10-fluorodecanoate

InChI

InChI=1S/C12H23FO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3

InChI Key

BHAONKMEXKSRAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCF

Origin of Product

United States

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